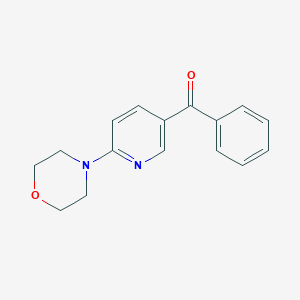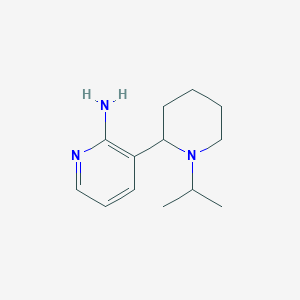
(6-Morpholinopyridin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Morpholinopyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C16H16N2O2 It is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to a phenyl group through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Morpholinopyridin-3-yl)(phenyl)methanone typically involves the reaction of 3-chloropyridine with morpholine under basic conditions to form 6-morpholinopyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
化学反応の分析
Types of Reactions
(6-Morpholinopyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (6-Morpholinopyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound derivatives are explored for their potential anti-inflammatory, analgesic, and anticancer properties. Studies have shown that modifications to the morpholine and pyridine rings can enhance the compound’s biological activity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials.
作用機序
The mechanism of action of (6-Morpholinopyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit adenosine kinase, leading to increased levels of adenosine and subsequent anti-inflammatory and analgesic effects .
類似化合物との比較
Similar Compounds
(4-Methyl-6-morpholin-4-yl-pyridin-3-yl)-phenyl-methanone: Similar structure with a methyl group on the pyridine ring.
(6-Phenoxy-pyridin-3-yl)-phenyl-methanone: Similar structure with a phenoxy group instead of a morpholine ring.
Uniqueness
(6-Morpholinopyridin-3-yl)(phenyl)methanone is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in drug design and material science.
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
(6-morpholin-4-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H16N2O2/c19-16(13-4-2-1-3-5-13)14-6-7-15(17-12-14)18-8-10-20-11-9-18/h1-7,12H,8-11H2 |
InChIキー |
CJEGFWUYMZPSEL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)




![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)








